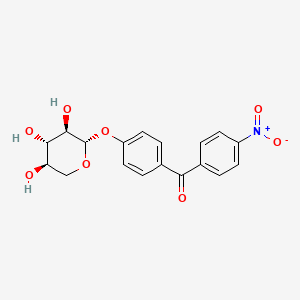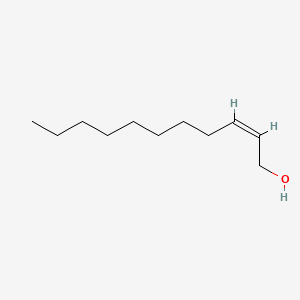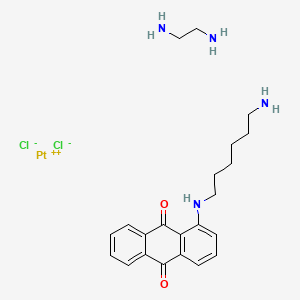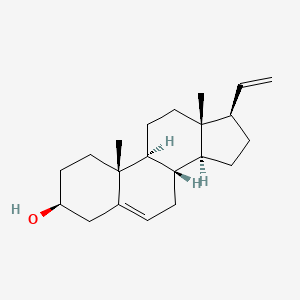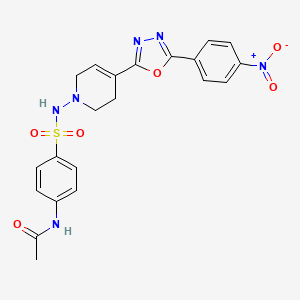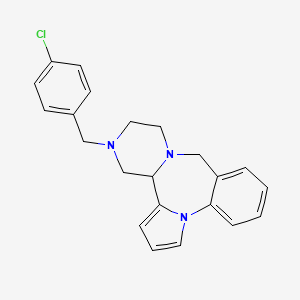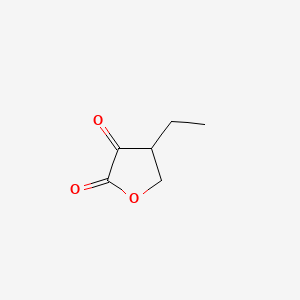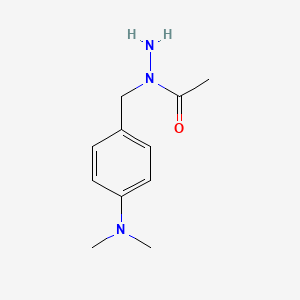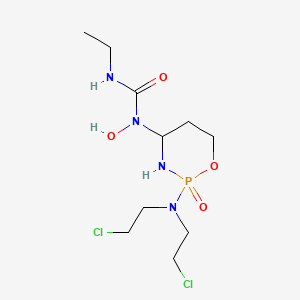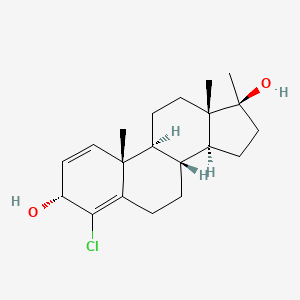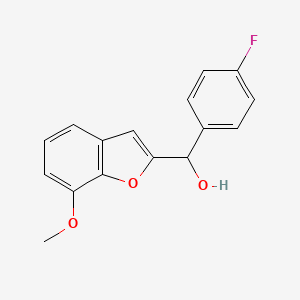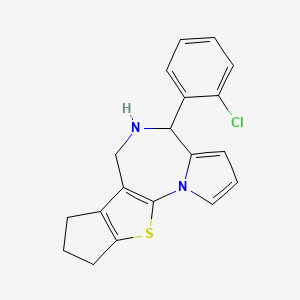![molecular formula C40H72ClN3O B12703679 1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride CAS No. 97337-80-9](/img/structure/B12703679.png)
1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 306-574-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Preparation Methods
The preparation of EINECS 306-574-1 involves specific synthetic routes and reaction conditions. The industrial production methods typically include:
Synthetic Routes: The synthesis of EINECS 306-574-1 often involves multi-step chemical reactions, starting from readily available precursors. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product formation. Catalysts and solvents are often used to facilitate the reactions.
Industrial Production: Large-scale production of EINECS 306-574-1 involves optimized processes to maximize yield and minimize waste.
Chemical Reactions Analysis
EINECS 306-574-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: EINECS 306-574-1 can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
EINECS 306-574-1 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It is also studied for its unique chemical properties and behavior under different conditions.
Biology: In biological research, EINECS 306-574-1 is used to study its effects on biological systems and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential medicinal properties, including its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of EINECS 306-574-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
EINECS 306-574-1 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Cyclohexyl bromide: EINECS 203-622-2
4-Bromoacetanilide: EINECS 203-154-9
Phenyl benzoate: EINECS 202-293-2
Compared to these compounds, EINECS 306-574-1 exhibits unique properties and applications that make it valuable in various scientific and industrial fields .
Properties
CAS No. |
97337-80-9 |
|---|---|
Molecular Formula |
C40H72ClN3O |
Molecular Weight |
646.5 g/mol |
IUPAC Name |
N-[3-(1-benzyl-2-tridecyl-4,5-dihydroimidazol-1-ium-1-yl)propyl]tetradecanamide;chloride |
InChI |
InChI=1S/C40H71N3O.ClH/c1-3-5-7-9-11-13-15-17-19-21-26-31-39-41-34-36-43(39,37-38-29-24-23-25-30-38)35-28-33-42-40(44)32-27-22-20-18-16-14-12-10-8-6-4-2;/h23-25,29-30H,3-22,26-28,31-37H2,1-2H3;1H |
InChI Key |
UXEQJLXXCVSCDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=NCC[N+]1(CCCNC(=O)CCCCCCCCCCCCC)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


